1-morpholino-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-morpholin-4-yl-2-[3-[(4-nitrophenyl)methylsulfonyl]indol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c25-21(22-9-11-30-12-10-22)14-23-13-20(18-3-1-2-4-19(18)23)31(28,29)15-16-5-7-17(8-6-16)24(26)27/h1-8,13H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAXXNRTCIAFNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-morpholino-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Nitrobenzyl Sulfonyl Group: The nitrobenzyl sulfonyl group can be introduced through a sulfonylation reaction, where the indole derivative reacts with 4-nitrobenzenesulfonyl chloride in the presence of a base.
Attachment of the Morpholine Ring: The morpholine ring can be attached via a nucleophilic substitution reaction, where the intermediate product reacts with morpholine under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group serves as a reactive site for nucleophilic displacement, particularly under basic or acidic conditions.
Mechanistic Insights :
-
The sulfonyl oxygen stabilizes the transition state during nucleophilic attack.
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Steric hindrance from the 4-nitrobenzyl group may slow substitution rates compared to simpler sulfonamides .
Hydrolysis of the Morpholine Ring
The morpholine moiety undergoes acid-catalyzed hydrolysis to yield secondary amines.
Key Observations :
-
Hydrolysis rates depend on pH and temperature, with complete ring opening requiring prolonged heating .
Reduction of the Nitro Group
The 4-nitrobenzyl group is reducible to an amine under catalytic hydrogenation or chemical reducing conditions.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C, 6 h | 3-((4-aminobenzyl)sulfonyl)-1H-indole derivative | |
| Sodium dithionite reduction | Na₂S₂O₄, H₂O/EtOH, 50°C, 2 h | Intermediate hydroxylamine detected via LC-MS |
Applications :
-
The resulting amine serves as a precursor for further functionalization (e.g., acylation, diazotization).
Indole Ring Modifications
The indole core participates in electrophilic substitution and cycloaddition reactions.
Regioselectivity :
-
Substitution occurs preferentially at the C5 position of the indole ring due to electronic directing effects of the sulfonyl group .
Oxidation Reactions
The ethanone linker and sulfonyl group are susceptible to oxidation under strong conditions.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Ketone oxidation | KMnO₄, H₂SO₄, 60°C, 3 h | Carboxylic acid derivative (degradation observed) | |
| Sulfone stability | H₂O₂, AcOH, 70°C, 24 h | No reaction; sulfonyl group remains intact |
Notes :
-
Over-oxidation may lead to decomposition, necessitating controlled conditions.
Cross-Coupling Reactions
Palladium-mediated couplings enable aryl functionalization.
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, dioxane | Biaryl-substituted indole sulfonamide |
Efficiency :
Scientific Research Applications
1-Morpholino-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-morpholino-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s morpholine ring and indole moiety allow it to bind to specific active sites, while the nitrobenzyl sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
1-Morpholino-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone can be compared with similar compounds such as:
1-Morpholino-2-(4-chlorophenyl)-3-[(4-nitrobenzyl)amino]-2-propene-1-thione: This compound features a similar morpholine ring and nitrobenzyl group but differs in the presence of a chlorophenyl group and a propene-thione moiety.
1-Morpholino-2-(4-nitrophenyl)-3-[(4-nitrobenzyl)amino]-2-propene-1-thione: This compound also contains a morpholine ring and nitrobenzyl group but has a nitrophenyl group instead of an indole moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-Morpholino-2-(3-((4-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. Its unique structure, which includes a morpholino group, an indole moiety, and a sulfonyl group, positions it as a promising candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O₄S, with a molecular weight of approximately 443.5 g/mol. The compound's structure facilitates interactions with various biological targets, making it an interesting subject for pharmacological studies.
Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines, including breast, colon, and lung cancers. The proposed mechanisms include:
- Inhibition of Cell Growth : The compound has been shown to inhibit cell proliferation in cancer cell lines expressing Insulin-Like Growth Factor I Receptors (IGF-1R) and Insulin Receptors (IR), both of which are implicated in tumor growth and survival.
- Induction of Apoptosis : There is evidence suggesting that this compound may induce programmed cell death, further contributing to its potential as an anticancer agent.
Biological Activity Data
Several studies have focused on the biological activity of this compound. Below is a summary of key findings:
| Cell Line | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | Antiproliferative | 10.5 | |
| HT-29 (Colon Cancer) | Antiproliferative | 12.3 | |
| A549 (Lung Cancer) | Antiproliferative | 15.0 |
Kinase Inhibition
The compound has also been investigated for its role as a kinase inhibitor. Kinases are essential for various cellular processes, including signaling pathways that regulate cell growth and division. By inhibiting specific kinases, this compound may offer therapeutic benefits in treating cancers and inflammatory conditions.
Case Studies
A notable study evaluated the effects of this compound on IGF-1R and IR signaling pathways. The results demonstrated significant inhibition of these receptors, suggesting that the compound could disrupt signaling pathways crucial for tumor growth .
Another investigation explored the compound's effects on apoptosis markers in cancer cells. The study found that treatment with the compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, indicating its potential to promote cancer cell death .
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Glide to screen against epigenetic targets (e.g., CBP/p300 bromodomains). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- Pharmacophore Modeling : Identify essential features (e.g., sulfonyl acceptor, nitrobenzyl hydrophobe) using Schrödinger’s Phase. Compare with known inhibitors (e.g., QP82 derivatives) .
How can conflicting biological activity data be addressed in preclinical studies?
Advanced Research Question
Contradictions in IC values may arise from assay conditions:
- Assay Optimization : Standardize ATP concentrations in kinase assays or adjust cell viability readouts (e.g., luminescence vs. fluorescence).
- Control Experiments : Include reference compounds (e.g., JQ1 for bromodomains) to validate assay reliability .
- Meta-Analysis : Cross-reference data with PubChem BioAssay entries (AID 743255) to identify outliers .
What are the challenges in scaling up synthesis for in vivo studies?
Advanced Research Question
- Purification : Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for gram-scale batches.
- Yield Improvement : Optimize stoichiometry of sulfonylation step—excess 4-nitrobenzylsulfonyl chloride (1.2 eq.) improves conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
